![molecular formula C31H55NO7 B564565 Pravastatin 1,1,3,3-Tetramethylbutylamine CAS No. 151006-14-3](/img/structure/B564565.png)
Pravastatin 1,1,3,3-Tetramethylbutylamine
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Overview
Description
Pravastatin 1,1,3,3-Tetramethylbutylamine is an HMGCR (HMG-CoA reductase) inhibitor . It is a new salt of HMG-CoA reductase inhibitor . The CAS Number is 151006-14-3 .
Synthesis Analysis
The manufacturing process of Pravastatin 1,1,3,3-Tetramethylbutylamine involves a fermentation process where mevastatin is first obtained. This is followed by the hydrolysis of the lactone group and the biological hydroxylation with Streptomyces carbophilus to introduce the allylic 6-alcohol group .
Molecular Structure Analysis
The molecular formula of Pravastatin 1,1,3,3-Tetramethylbutylamine is C31H55NO7 . The average mass is 553.771 Da and the monoisotopic mass is 553.397827 Da .
Physical And Chemical Properties Analysis
The molecular weight of Pravastatin 1,1,3,3-Tetramethylbutylamine is 553.77 . The molecular formula is C23H36O7 .
Scientific Research Applications
I have conducted a search for the scientific research applications of “Pravastatin 1,1,3,3-Tetramethylbutylamine,” but unfortunately, detailed information on six to eight unique applications is not readily available in the search results. The compound is identified as an HMG-CoA reductase inhibitor and is used as a reference standard in quality tests and assays as specified in the USP and EP compendia .
Safety And Hazards
According to the safety data sheet, it is advised to avoid breathing dust/fume/gas/mist/vapours/spray. Contact with skin and eyes should be avoided. In case of contact, wash off with soap and plenty of water. If inhaled, move the person into fresh air. If not breathing, give artificial respiration .
Future Directions
properties
IUPAC Name |
(3R,5R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid;2,4,4-trimethylpentan-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36O7.C8H19N/c1-4-13(2)23(29)30-20-11-17(25)9-15-6-5-14(3)19(22(15)20)8-7-16(24)10-18(26)12-21(27)28;1-7(2,3)6-8(4,5)9/h5-6,9,13-14,16-20,22,24-26H,4,7-8,10-12H2,1-3H3,(H,27,28);6,9H2,1-5H3/t13-,14-,16+,17+,18+,19-,20-,22-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKFLVBHCVKWNON-IYNICTALSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)O)O)O)O.CC(C)(C)CC(C)(C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)C(=O)O[C@H]1C[C@@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)O)O)O)O.CC(C)(C)CC(C)(C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H55NO7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pravastatin 1,1,3,3-Tetramethylbutylamine | |
CAS RN |
151006-14-3 |
Source
|
Record name | Pravastatin 1,1,3,3-tetramethylbutylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151006143 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PRAVASTATIN 1,1,3,3-TETRAMETHYLBUTYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T17047131H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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